molecular formula C6H3Br2NO B1302962 3,5-Dibromopyridine-4-carbaldehyde CAS No. 70201-42-2

3,5-Dibromopyridine-4-carbaldehyde

Cat. No. B1302962
CAS RN: 70201-42-2
M. Wt: 264.9 g/mol
InChI Key: WPBYVMDYYFWYAY-UHFFFAOYSA-N
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Description

3,5-Dibromopyridine-4-carbaldehyde is a brominated pyridine derivative that is of interest in the field of organic chemistry due to its potential as a building block for various chemical syntheses. While the specific compound is not directly discussed in the provided papers, related compounds and their reactivity can offer insights into the behavior of 3,5-dibromopyridine-4-carbaldehyde.

Synthesis Analysis

The synthesis of related pyridine carbaldehydes has been reported using different methods. For instance, a scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde was achieved through the Skraup reaction, followed by oxidative cleavage and deprotection steps . Similarly, 3-bromopyridine-4-carbaldehyde was cyclized with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst . These methods could potentially be adapted for the synthesis of 3,5-dibromopyridine-4-carbaldehyde by considering the electronic and steric effects of the additional bromine atom at the 5-position.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often investigated using computational methods and spectroscopy. For example, the structure and vibrational frequencies of a pyrazole carbaldehyde derivative were studied using both experimental and theoretical approaches, including density functional theory (DFT) calculations . Such studies provide valuable information on the geometry, electronic distribution, and potential reactive sites of the molecule, which are essential for understanding the reactivity of 3,5-dibromopyridine-4-carbaldehyde.

Chemical Reactions Analysis

Pyridine carbaldehydes can undergo various chemical reactions. The reactivity of 4-(dibromomethyl)benzenecarbaldehyde with primary amines and trialkyl orthoformates has been explored, leading to the formation of imines and acetals, respectively . Additionally, the Friedländer condensation of aminopyrazole carbaldehydes with reactive methylene ketones has been used to synthesize pyrazolo[3,4-b]pyridines . These reactions highlight the versatility of carbaldehyde groups in facilitating the formation of heterocyclic compounds, which could be relevant for the chemical transformations of 3,5-dibromopyridine-4-carbaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carbaldehydes are influenced by their functional groups and substituents. For instance, the presence of electron-withdrawing groups such as bromine atoms can affect the electron density and reactivity of the aldehyde group. The infrared spectrum and optical properties of related compounds have been studied to understand their behavior and potential applications in materials science . The synthesis of 2,2'-bipyridine-5,5'-dicarbaldehyde and its condensation with diamines to form macrocyclic Schiff bases also demonstrates the utility of pyridine carbaldehydes in creating complex molecular architectures .

Scientific Research Applications

3,5-Dibromopyridine-4-carbaldehyde is a chemical compound with the molecular formula C6H3Br2NO . It’s a crystalline powder with a melting point of 120°C and a molecular weight of 264.904 g/mol . This compound is often used as a reagent in organic synthesis .

  • Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
    • Field : Medicinal Chemistry
    • Application : This compound has been used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated for their potential therapeutic applications in treating cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
    • Method : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including amination, solvolysis, and Claisen–Schmidt condensation . The overall yield of the synthesis was increased from 3.6% to 29.4% by optimizing the protocol .
    • Results : The optimized synthesis resulted in the production of potent p38α mitogen-activated protein kinase inhibitors . Biological data demonstrated that the (S)-enantiomer is two times more potent .
  • Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
    • Field : Medicinal Chemistry
    • Application : This compound has been used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated for their potential therapeutic applications in treating cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
    • Method : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including amination, solvolysis, and Claisen–Schmidt condensation . The overall yield of the synthesis was increased from 3.6% to 29.4% by optimizing the protocol .
    • Results : The optimized synthesis resulted in the production of potent p38α mitogen-activated protein kinase inhibitors . Biological data demonstrated that the (S)-enantiomer is two times more potent .

Safety And Hazards

“3,5-Dibromopyridine-4-carbaldehyde” is classified as acutely toxic if swallowed, and it may cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for “3,5-Dibromopyridine-4-carbaldehyde” are not mentioned in the available resources, pyridine derivatives are of interest in various fields of research due to their versatile chemical properties . They can serve as building blocks in the synthesis of complex molecules for applications in pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

3,5-dibromopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBYVMDYYFWYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376649
Record name 3,5-Dibromopyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromopyridine-4-carbaldehyde

CAS RN

70201-42-2
Record name 3,5-Dibromopyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-4-pyridinecarboxaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of diusopropylamine (6.6 mL, 46.43 mmol) in THF (40 mL) at 0° C. was treated with n-butyllithium in hexanes (2.50 M solution, 18.6 mL, 46.43 mmol) over 15 minutes, stirred at 0° C. for 30 minutes, diluted with THF (200 mL), cooled to −78° C., treated with 3,5-dibromopyridine (10 g, 42.21 mmol) in THF (110 mL) over 95 minutes, stirred at −78° C. for 30 minutes, treated dropwise with methylformate (5.2 mL, 84.42 nunol), stirred at −78° C. for 2 hours, transferred to ice-cold saturated NaHCO3 solution, stirred for 15 minutes, and extracted with diethyl ether. The extract was washed with brine, dried (MgSO4), filtered, and concentrated. The residue was purified by flash chromatography on silica gel with 10% acetone/hexane to provide the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
18.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Following the procedure of Gribble and Saulnier, (Tetrahedron Lett., 21:4137-4140 (1980)) reacting 3,5-bromopyridine (Aldrich) with LDA, and reacting the 3,5-dibromo-4-lithiopyridine with DMF provided 3,5-dibromo-4-pyridinecarboxaldehyde, which was then converted to the title compound by DIBAL reduction. 1H NMR (CDCl3) δ: 8.65 (s, 2H), 4.97 (s, 2H), 2.32 (s, br, 1H).
[Compound]
Name
3,5-bromopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,5-dibromo-4-lithiopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of diisopropylamine (6.6 mL, 46.43 mmol) in THF (40 mL) at 0° C. was treated with n-butyllithium in hexanes (2.50 M solution, 18.6 miL, 46.43 mmol) over 15 minutes, stirred at 0° C. for 30 minutes, diluted with THF (200 mL), cooled to −78° C., treated with 3,5-dibromopyridine (10 g, 42.21 mmol) in THF (110 mL) over 95 minutes, stirred at −78° C. for 30 minutes, treated dropwise with methylformate (5.2 mL, 84.42 mmol), stirred at −78° C. for 2 hours, transferred to ice-cold saturated NaHCO3 solution, stirred for 15 minutes, and extracted with diethyl ether. The extract was washed with brine, dried (MgSO4), filtered, and concentrated. The residue was purified by flash chromatography on silica gel with 10% acetone/hexane to provide the title compound. MS (DCI/NH3) m/z 266 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 8.91 (s, 2H), 10.09 (s, 1H).
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
46.43 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Latli, M Hrapchak, M Cheveliakov… - Journal of Labelled …, 2018 - Wiley Online Library
1‐(4‐Fluorophenyl)‐1H‐pyrazolo[3,4‐c]pyridine‐4‐carboxylic acid (2‐methanesulfonyl‐pyridin‐4‐ylmethyl)‐amide (1) and its analogs (2) and (3) are potent CCR1 antagonists intended …
T Balo, A Sapi, A Kiss, E Raimbaud, J Paysant… - Monatshefte für Chemie …, 2022 - Springer
Bicyclic heteroaromatic motifs with hydrogen bond donor–acceptor hinge binder motifs are frequently used as ATP-mimetic kinase inhibitors. Althought the thieno[2,3-c]pyridine scaffold …
Number of citations: 1 link.springer.com

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